molecular formula C13H26O2S B14292342 S-(7-Methoxy-3,7-dimethyloctyl) ethanethioate CAS No. 113869-67-3

S-(7-Methoxy-3,7-dimethyloctyl) ethanethioate

Katalognummer: B14292342
CAS-Nummer: 113869-67-3
Molekulargewicht: 246.41 g/mol
InChI-Schlüssel: VZIIWJZHHTUFLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(7-Methoxy-3,7-dimethyloctyl) ethanethioate: is an organic compound with a unique structure that includes a methoxy group and a dimethyloctyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-(7-Methoxy-3,7-dimethyloctyl) ethanethioate typically involves the reaction of 7-methoxy-3,7-dimethyloctanol with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: S-(7-Methoxy-3,7-dimethyloctyl) ethanethioate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the thioate group into a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: S-(7-Methoxy-3,7-dimethyloctyl) ethanethioate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, making it useful in biochemical assays.

Medicine: The compound has potential applications in drug development, particularly in designing molecules with specific pharmacological properties. Its ability to undergo various chemical reactions makes it a versatile candidate for medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism by which S-(7-Methoxy-3,7-dimethyloctyl) ethanethioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy and dimethyloctyl groups play a crucial role in binding to these targets, influencing their activity and function. The compound may also participate in signaling pathways, modulating cellular responses and biochemical processes.

Vergleich Mit ähnlichen Verbindungen

  • 7-Methoxy-3,7-dimethyloctanal
  • 3,7-Dimethyl-7-methoxy-1-octanal
  • Hydroxycitronellal methyl ether

Uniqueness: S-(7-Methoxy-3,7-dimethyloctyl) ethanethioate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

113869-67-3

Molekularformel

C13H26O2S

Molekulargewicht

246.41 g/mol

IUPAC-Name

S-(7-methoxy-3,7-dimethyloctyl) ethanethioate

InChI

InChI=1S/C13H26O2S/c1-11(8-10-16-12(2)14)7-6-9-13(3,4)15-5/h11H,6-10H2,1-5H3

InChI-Schlüssel

VZIIWJZHHTUFLI-UHFFFAOYSA-N

Kanonische SMILES

CC(CCCC(C)(C)OC)CCSC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.